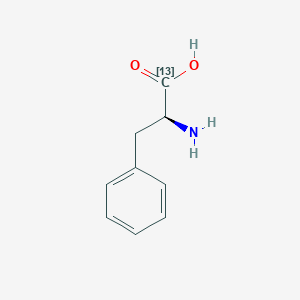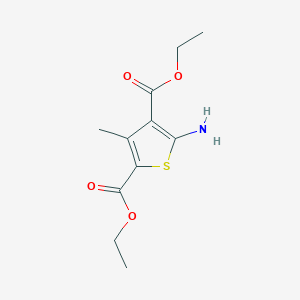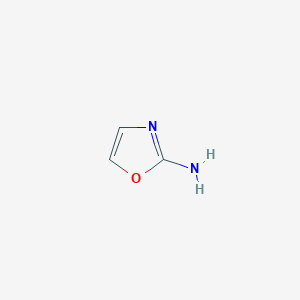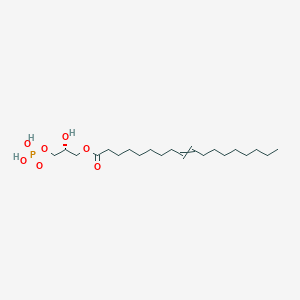
Picolinafen
Vue d'ensemble
Description
Picolinafen is a selective, post-emergence, aryloxypicolinamide or nicotinanilide herbicide . It is used on winter cereals such as wheat, barley, oats, rye, and triticale for control of meadow grasses and annual broad-leaved weeds . It was discovered by Shell International Research, which was acquired by American Cyanamid Co., and subsequently by BASF AG in 2000 .
Physical And Chemical Properties Analysis
Picolinafen is a solid substance . It has a density of 0.63 to 0.69 . It is non-flammable .
Applications De Recherche Scientifique
Agriculture: Herbicide Efficacy and Crop Protection
Picolinafen is primarily used as a post-emergence herbicide to control broadleaf weeds in cereal crops . Its application ensures the protection of crops like wheat and barley from competitive weed species, thereby improving yield and quality. The compound’s mode of action involves inhibiting carotenoid biosynthesis, which is crucial for plant growth .
Environmental Science: Impact on Ecosystems
Studies have evaluated the environmental fate of Picolinafen, including its persistence and potential for particle-bound transport . The compound’s impact on non-target species, particularly in aquatic ecosystems, is a significant area of research, informing guidelines for its safe use and disposal.
Public Health: Risk Assessment and Management
Picolinafen’s implications for public health are assessed through its toxicity profiles and exposure risks. Research has been conducted to understand its chronic toxicity in mammals and potential effects on human health, leading to the establishment of Maximum Residue Limits (MRLs) and safe handling practices .
Industrial Processes: Formulation and Application
In industrial settings, Picolinafen is formulated with other active substances for enhanced efficacy. The evaluation of these formulations requires understanding their physical and chemical properties, stability, and methods of application, ensuring compliance with regulatory standards .
Pharmaceutical Research: Toxicological Studies
While not directly used in pharmaceuticals, Picolinafen’s toxicological data are relevant for assessing human and animal health risks. Studies on its residue stability and methods of analysis in plants and livestock inform safety protocols for pharmaceutical products derived from treated crops .
Biotechnology: Developmental and Genetic Research
Picolinafen has been used in biotechnological research to study its effects on cellular processes. For instance, its exposure has been shown to induce reactive oxygen species (ROS) accumulation and calcium depletion, leading to apoptosis in cell models, which is valuable for understanding cellular responses to environmental toxins .
Mécanisme D'action
Target of Action
Picolinafen primarily targets the enzyme Phytoene Desaturase (PDS) . This enzyme plays a crucial role in carotenoid biosynthesis in plants . Carotenoids are essential for protecting plant membranes from harmful oxygen species .
Mode of Action
Picolinafen acts as a carotenoid biosynthesis inhibitor . By inhibiting PDS, picolinafen disrupts the production of carotenoids, leading to a reduction of carotenoid pigments in the leaf chlorophyll . This disruption subsequently impairs photosynthesis, affecting the plant’s growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by picolinafen is the carotenoid biosynthesis pathway . The inhibition of PDS by picolinafen leads to a decrease in carotenoid production, which in turn disrupts photosynthesis . Additionally, picolinafen has been found to activate the MAPK and PI3K signal transduction pathways .
Pharmacokinetics
As picolinafen is fat-soluble, it has the potential to accumulate in animal tissues .
Result of Action
The action of picolinafen leads to significant cellular effects. It has been observed to decrease cell viability, increase the number of sub-G1 phase cells, and induce early/late apoptosis . Picolinafen disrupts mitochondrial function, leading to the accumulation of intracellular ROS (Reactive Oxygen Species) and a reduction in calcium levels in both the mitochondria and cytoplasm .
Safety and Hazards
Orientations Futures
Picolinafen is currently registered in several countries in Europe and its registration is in progress for Austria . It is marketed in Europe by BASF mostly as a mixture with pendimethalin but is also sold as a single active substance product . The future directions of Picolinafen are not explicitly mentioned in the search results.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFPEBMTGKLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044339 | |
| Record name | Picolinafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinafen | |
CAS RN |
137641-05-5 | |
| Record name | Picolinafen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137641-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinafen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137641055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarboxamide, N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 137641-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJE2EX3SNN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
